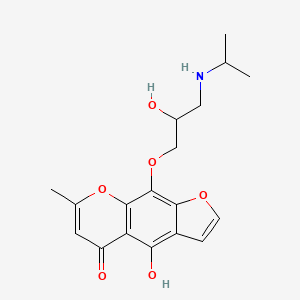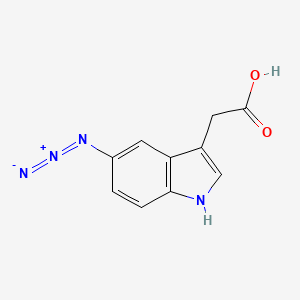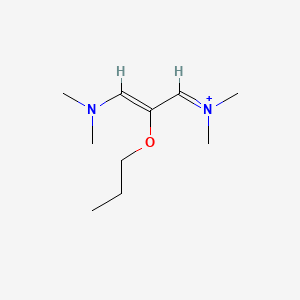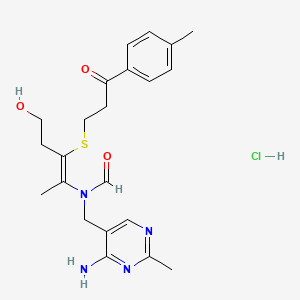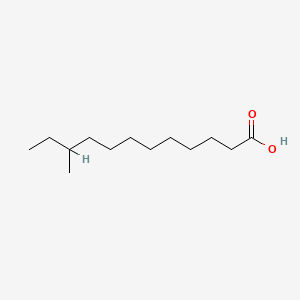
10-Methyldodecanoic acid
Übersicht
Beschreibung
10-Methyldodecanoic acid is a methyl-branched fatty acid that is dodecanoic acid (lauric acid) substituted by a methyl group at position 10 . It is also known as Methyl 10-methyldodecanoate .
Molecular Structure Analysis
The molecular formula of 10-Methyldodecanoic acid is C13H26O2 . Its molecular weight is 214.34 . The IUPAC Standard InChI is InChI=1S/C13H26O2/c1-3-12(2)10-8-6-4-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
10-Methyldodecanoic acid has a molecular weight of 214.34 . It is supplied as a neat liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Properties
- An improved method for synthesizing p-nitrophenoxydecanoic acid was developed, involving the reaction of 10-bromodecanoic acid with methanol. This method achieved a yield rate of 71.6% and may have implications for the synthesis of similar compounds, including 10-methyldodecanoic acid (Y. Jian & Lin Dong, 2006).
Industrial Applications
- Research on the conversion of oleic acid to branched-chain fatty acid ester derivatives, including structures similar to 10-methyldodecanoic acid, highlights their potential use in biodiesel, fuel additives, and lubricants (O. D. Dailey, N. Prevost, & G. Strahan, 2009).
Bioactive Compounds and Agriculture
- Research on salicylic acid and its derivatives, which are structurally related to 10-methyldodecanoic acid, demonstrated increased fruit quality and bioactive compounds in pomegranates, suggesting potential agricultural applications (M. García-Pastor et al., 2020).
Biotechnological Processes
- A study on the biotransformation of fatty acid methyl esters to dicarboxylic acids, like sebacic acid, involved intermediates such as 10-hydroxydecanoic acid. This indicates potential biotechnological applications for 10-methyldodecanoic acid and related compounds (Yohanes Eko Chandra Sugiharto et al., 2018).
Polymer and Plasticizer Development
- A study synthesized bio-based plasticizers from oleic acid, which could have similarities to 10-methyldodecanoic acid derivatives. These plasticizers showed high compatibility and low toxicity in Poly(vinyl chloride) (PVC) formulations (Ismail Omrani et al., 2016).
Environmental and Biodegradation Studies
- Fatty acids, including those similar to 10-methyldodecanoic acid, were analyzed in a study to understand sulfate-reducing bacteria's role in oil depletion during uranium mineralization. This research could have implications for environmental studies involving branched-chain fatty acids (Tiankai Wang et al., 2018).
Biochemistry and Biomedical Research
- Research on the chemical constituents of royal jelly included fatty acid derivatives similar to 10-methyldodecanoic acid, demonstrating the potential of these compounds in biochemistry and biomedical applications (E. Melliou & I. Chinou, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
10-methyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-12(2)10-8-6-4-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETWOCQNUTWSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995599 | |
| Record name | 10-Methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyldodecanoic acid | |
CAS RN |
7416-57-1 | |
| Record name | Anteisotridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7416-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methyldodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007416571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-METHYLDODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2FRJ90X7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)
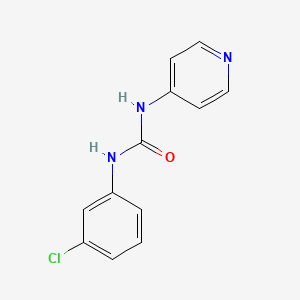
![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)
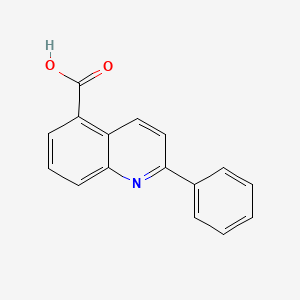
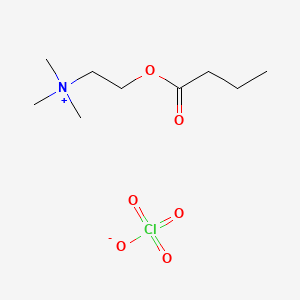
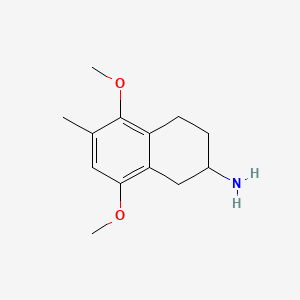
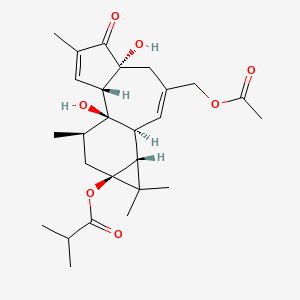
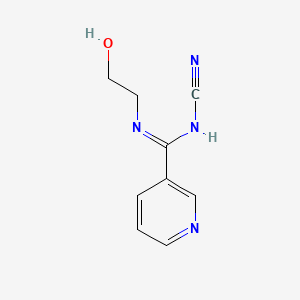
![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)
